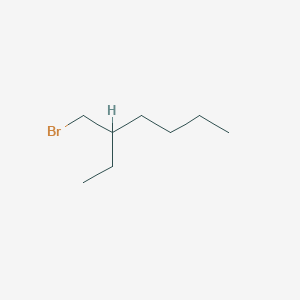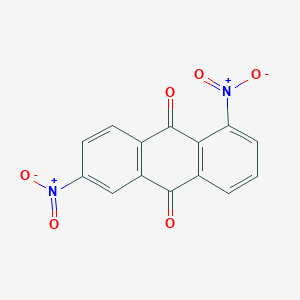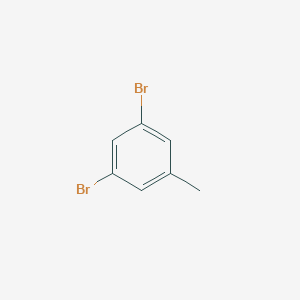
3,5-Dibromtoluol
Übersicht
Beschreibung
3,5-Dibromotoluene is a brominated derivative of toluene where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other compounds.
Synthesis Analysis
The synthesis of 3,5-dibromotoluene derivatives can involve halogenation reactions. For instance, a novel compound was synthesized by bromination with N-Bromosuccinimide (NBS) of Aryl-Himachalene, which resulted in a dibromo compound with additional substituents . Another study reported the formation of 3-lithium-4,5-dehydrotoluene from 4-fluoro-3,5-dibromotoluene, indicating the reactivity of such dibromotoluene derivatives under certain conditions .
Molecular Structure Analysis
The molecular structure of dibromotoluene derivatives has been investigated using density functional theory (DFT) calculations. These studies provide insights into the energies, optimized structures, harmonic vibrational frequencies, and other spectroscopic properties of such molecules . For example, the optimized structure and vibrational assignments of 2,5-dibromotoluene were evaluated, which can be related to the structural analysis of 3,5-dibromotoluene .
Chemical Reactions Analysis
Dibromotoluene compounds participate in various chemical reactions. The study on α,α-Dibromotoluene as a monomer for polymer synthesis illustrates the reactivity of dibromotoluene in polycondensation reactions, leading to polymers with potential applications . The formation of 3-lithium-4,5-dehydrotoluene from 4-fluoro-3,5-dibromotoluene also demonstrates the compound's involvement in organolithium chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibromotoluene derivatives can be characterized by their vibrational spectroscopy data, molecular electrostatic potential (MEP), and nuclear magnetic resonance (NMR) shifts. These properties are crucial for understanding the reactivity and potential applications of the compound. For instance, the binding of toluene with serum albumin protein was investigated, which could be relevant for the interaction of 3,5-dibromotoluene with biological molecules . The electronic properties, such as HOMO and LUMO energies, are also significant for assessing the chemical behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
3,5-Dibromtoluol wird als Ausgangsstoff in verschiedenen chemischen Syntheseprozessen verwendet . Es ist ein halogeniertes Toluol, was bedeutet, dass es Bromatome enthält, die in einer Reaktion durch andere Gruppen ersetzt werden können, was es zu einer vielseitigen Verbindung in der Synthese macht .
Herstellung von Phosphinothioyl-Verbindungen
Eine spezielle Anwendung von this compound ist die Herstellung von 3,5-Bis(diphenylphosphinothioyl)toluol . Diese Verbindung könnte potenzielle Anwendungen in der Koordinationschemie und Katalyse haben.
Verwendung in der Chromatographie
This compound könnte möglicherweise in der Chromatographie verwendet werden, einer Methode zur Trennung von Gemischen . Seine einzigartigen Eigenschaften könnten es ermöglichen, als stationäre Phase oder als Komponente der mobilen Phase zu fungieren.
Verwendung in der Spektroskopie
Die einzigartige Struktur der Verbindung und das Vorhandensein von Bromatomen machen this compound möglicherweise nützlich in der Spektroskopie . Es könnte verwendet werden, um die Wechselwirkungen von Brom mit anderen Elementen und Verbindungen zu untersuchen.
Verwendung in der Materialwissenschaft
This compound könnte möglicherweise im Bereich der Materialwissenschaft verwendet werden . Seine Eigenschaften könnten es für die Entwicklung neuer Materialien mit einzigartigen Eigenschaften geeignet machen.
Verwendung in der pharmazeutischen Forschung
Aufgrund seiner Reaktivität könnte this compound möglicherweise in der pharmazeutischen Forschung verwendet werden . Es könnte als Baustein bei der Synthese neuer Medikamente dienen.
Safety and Hazards
Zukünftige Richtungen
The market demand for 3,5-Dibromotoluene is driven by its applications in various industries. The pharmaceutical industry is the largest consumer of the compound, where it is used as an intermediate in the synthesis of drugs . As the demand for 3,5-Dibromotoluene continues to grow, manufacturers can take advantage of the market opportunities and produce the compound to meet the industry’s needs .
Wirkmechanismus
Target of Action
3,5-Dibromotoluene is primarily used in the field of organic synthesis . It serves as a building block for the synthesis of various organic compounds . The primary targets of 3,5-Dibromotoluene are the molecules it interacts with during these synthesis processes.
Mode of Action
The mode of action of 3,5-Dibromotoluene involves its incorporation into the desired molecule, allowing for the formation of new chemical bonds and the creation of complex structures . The bromine atoms attached to the toluene molecule can participate in various reactions, leading to the formation of new compounds.
Eigenschaften
IUPAC Name |
1,3-dibromo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKOVGCHDUSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167064 | |
| Record name | Benzene, 1,3-dibromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1611-92-3 | |
| Record name | 3,5-Dibromotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dibromo-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1611-92-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-dibromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



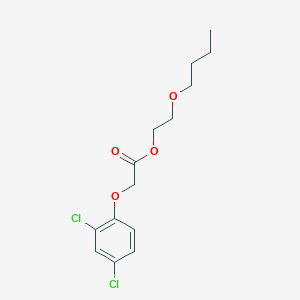
![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)
![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
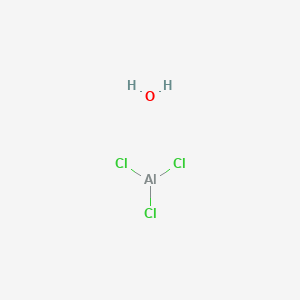
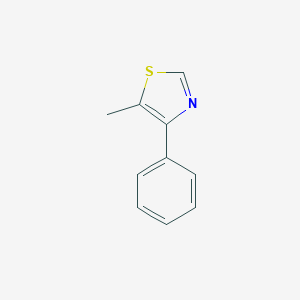
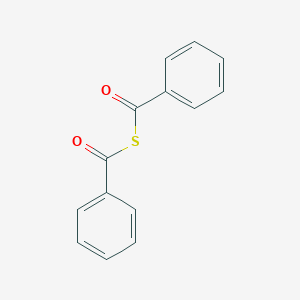

![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)
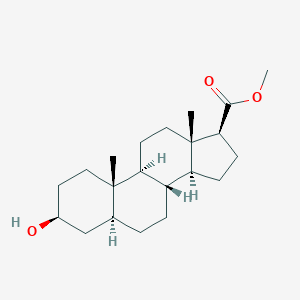
![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
